

Physical and chemical characteristics of (3Z)-3-Undecenal

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Compound of Interest

Compound Name: 3-Undecenal, (3Z)
Cat. No.: B15175596

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(3Z)-3-Undecenal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Undecenal is an unsaturated aldehyde with a chemical structure that suggests potential applications in flavor and fragrance chemistry, as well as a synthon in organic synthesis. This technical guide provides a detailed overview of its physical and chemical characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from homologous (Z)-3-alkenals, isomeric forms, and general principles of organic chemistry to provide estimated and predicted properties. It includes tabulated physical and spectral data, general experimental protocols for synthesis and analysis, and visualizations of key chemical relationships to support further research and development efforts.

Introduction

(3Z)-3-Undecenal belongs to the class of unsaturated aldehydes, characterized by a carbon-carbon double bond in the cis (Z) configuration at the third position of an eleven-carbon aliphatic chain. While specific research on (3Z)-3-Undecenal is scarce, the broader family of (Z)-3-alkenals is known for its distinctive green and fatty odor profiles, making them valuable in the flavor and fragrance industry.[1] Furthermore, the presence of both an aldehyde functional



group and a cis-alkene moiety makes it a potentially versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and fine chemical sectors. This document aims to consolidate the predicted and extrapolated data to serve as a foundational resource for professionals working with this or related compounds.

Physicochemical Properties

The physical properties of (3Z)-3-Undecenal have been estimated based on trends observed in homologous series of (Z)-3-alkenals and data from its isomers.[2][3][4]

Table 1: Estimated Physical and Chemical Properties of (3Z)-3-Undecenal

Property	Estimated Value	Notes and References
Molecular Formula	C11H20O	Calculated
Molecular Weight	168.28 g/mol	Calculated
Appearance	Colorless to pale yellow liquid	Based on homologous compounds.[5]
Odor	Green, waxy, fatty, citrus-like	Extrapolated from related aldehydes.
Boiling Point	~220-230 °C (at 760 mmHg)	Estimated based on undecenal isomers and related alkenals. [6][7][8]
Density	~0.84 - 0.86 g/cm³ at 20°C	Estimated from undecenal isomers.[7]
Refractive Index	~1.445 - 1.455 at 20°C	Estimated from undecenal isomers.[7]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and diethyl ether.	General property of medium- chain aldehydes and alkenes. [3][4]
CAS Number	Not specifically assigned. 1337-83-3 for "Undecenal" (isomer mixture).[9]	No specific CAS number found for the (3Z)-3 isomer.



Spectral Characteristics

The spectral data for (3Z)-3-Undecenal can be predicted based on the well-established spectroscopic characteristics of unsaturated aldehydes.[10][11][12]

Table 2: Predicted Spectral Data for (3Z)-3-Undecenal

Technique	Predicted Key Features	
¹ H NMR	~9.7 ppm (t, 1H, -CHO); ~5.4-5.6 ppm (m, 2H, -CH=CH-); ~2.4 ppm (q, 2H, -CH ₂ -CHO); ~2.0-2.2 ppm (m, 2H, =CH-CH ₂ -); ~0.9 ppm (t, 3H, -CH ₃)	
¹³ C NMR	~200-205 ppm (C=O); ~125-135 ppm (- CH=CH-); ~40-45 ppm (-CH ₂ -CHO)	
Infrared (IR)	~3010 cm ⁻¹ (=C-H stretch); ~2720, 2820 cm ⁻¹ (aldehyde C-H stretch); ~1725 cm ⁻¹ (C=O stretch); ~1650 cm ⁻¹ (C=C stretch, weak); ~720 cm ⁻¹ (cis C-H bend)[13][14][15][16]	
Mass Spectrometry (MS)	Molecular ion (M+) at m/z 168. Characteristic fragments from allylic cleavage and McLafferty rearrangement.[17][18][19][20][21]	

Experimental Protocols

As no specific experimental protocols for (3Z)-3-Undecenal are available, the following sections describe general methodologies for the synthesis and analysis of (Z)-3-alkenals.

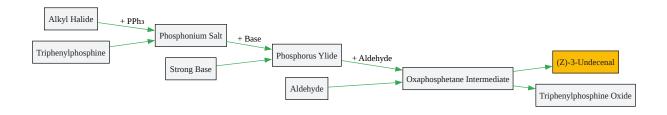
Synthesis of (Z)-3-Alkenals

A common strategy for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction or its variations. For the synthesis of a (Z)-3-alkenal, a stabilized ylide can be reacted with an appropriate aldehyde. Another approach involves the partial reduction of an alkyne.

General Protocol for Synthesis via Wittig Reaction:



- Preparation of the Phosphonium Salt: A suitable alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
- Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an aprotic solvent (e.g., THF, DMSO) to generate the ylide.
- Wittig Reaction: The ylide is then reacted with an aldehyde that contains the remainder of the carbon skeleton. The use of a stabilized ylide and specific reaction conditions (e.g., salt-free conditions) favors the formation of the (Z)-alkene.
- Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.



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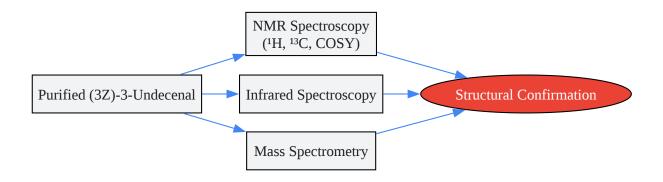
Caption: General workflow for the synthesis of a (Z)-alkene via the Wittig reaction.

Spectroscopic Analysis

The structural elucidation of the synthesized (3Z)-3-Undecenal would rely on a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis:





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Caption: Logical workflow for the structural elucidation of (3Z)-3-Undecenal.

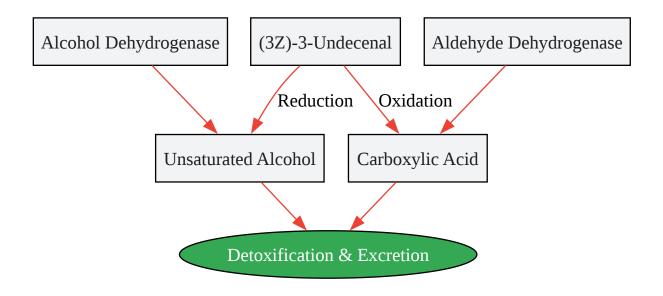
Chemical Reactivity and Potential Signaling Pathways

The chemical reactivity of (3Z)-3-Undecenal is dictated by its aldehyde and cis-alkene functional groups.

- Aldehyde Group: The aldehyde can undergo nucleophilic addition, oxidation to a carboxylic acid, and reduction to a primary alcohol. It can also participate in condensation reactions.
- Alkene Group: The cis-double bond can undergo hydrogenation to the corresponding saturated aldehyde (undecanal), epoxidation, and other electrophilic addition reactions.
 Isomerization to the more stable (E)-2-undecenal can also occur, particularly in the presence of acid or heat.[22]

In biological systems, unsaturated aldehydes are known to be involved in various signaling pathways, often related to oxidative stress and cellular damage. While no specific pathways involving (3Z)-3-Undecenal have been documented, a general pathway for the metabolic processing of aldehydes is presented below.





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